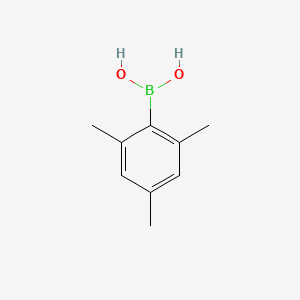
2,4,6-Trimethylphenylboronic acid
概要
説明
2,4,6-Trimethylphenylboronic acid, also known as Mesitylene-2-boronic acid, is a chemical compound with the molecular formula C9H13BO2 . It has the ability to form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylphenylboronic acid involves the reaction of 2,4,6-trimethylphenyl bromide with magnesium in tetrahydrofuran, followed by the addition of trimethyl borate . The reaction mixture is then quenched with 1M HCl-solution at 0 °C, and the resulting solid/oil is suspended in hexane, filtered off, washed with hexane 3 times, and dried .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylphenylboronic acid is represented by the linear formula C6H2(CH3)3B(OH)2 . The compound has a molecular weight of 164.01 g/mol .Chemical Reactions Analysis
2,4,6-Trimethylphenylboronic acid is involved in various chemical reactions. It can participate in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes, Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands, and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .Physical And Chemical Properties Analysis
2,4,6-Trimethylphenylboronic acid is a powder with a melting point of 115-122 °C . It has a molecular weight of 164.01 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .科学的研究の応用
Cross-Coupling Reactions
- Application Summary : 2,4,6-Trimethylphenylboronic acid is used in cross-coupling reactions with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes . These reactions are important in the synthesis of various organic compounds.
- Results or Outcomes : The result of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Suzuki-Miyaura Coupling
- Application Summary : 2,4,6-Trimethylphenylboronic acid is used in Suzuki-Miyaura coupling reactions for the synthesis of biphenyl arsine ligands . This is a type of cross-coupling reaction that is widely used in organic synthesis.
- Results or Outcomes : The result of these reactions is the formation of biphenyl arsine ligands, which are useful in various areas of chemistry .
Addition Reactions
- Application Summary : 2,4,6-Trimethylphenylboronic acid is used in addition reactions to naphthyridine N-oxides or β-aryloxyacrylates . These reactions are used to introduce new functional groups into organic molecules.
- Results or Outcomes : The result of these reactions is the formation of new organic compounds with additional functional groups .
Safety And Hazards
The compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
特性
IUPAC Name |
(2,4,6-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXQRXJJJUZZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303313 | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenylboronic acid | |
CAS RN |
5980-97-2 | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5980-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3E8CV75Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

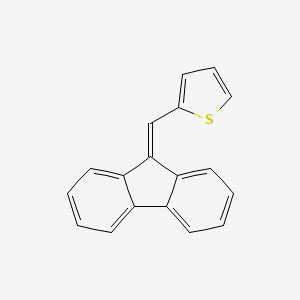
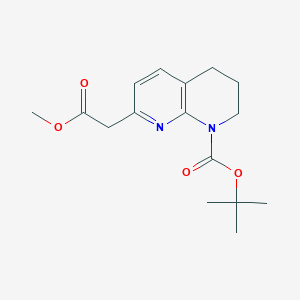
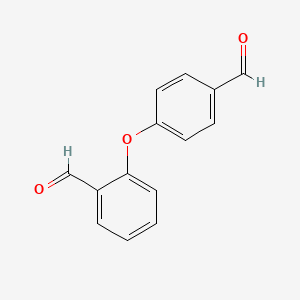
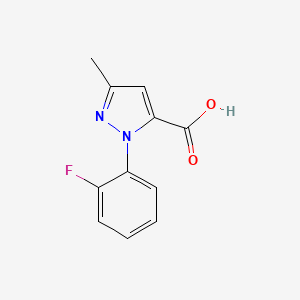
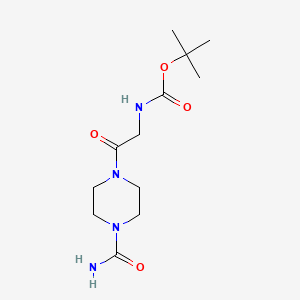
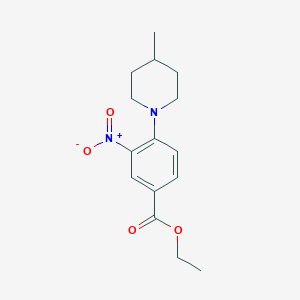
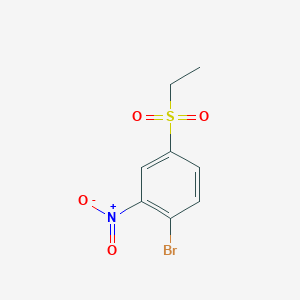
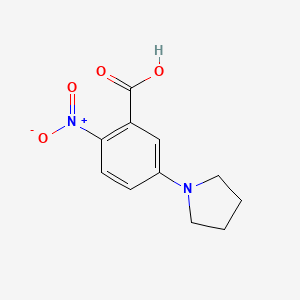
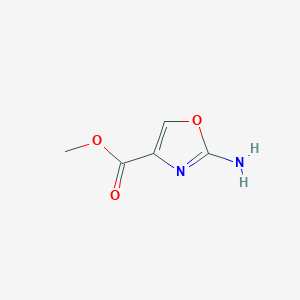
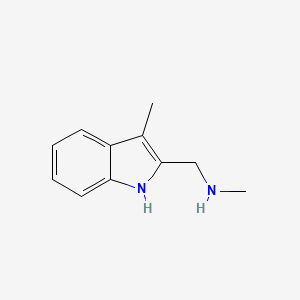
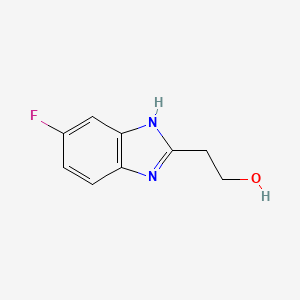
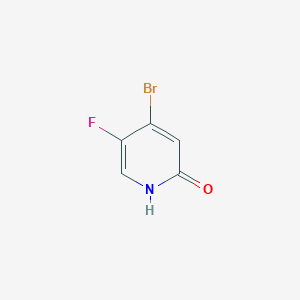
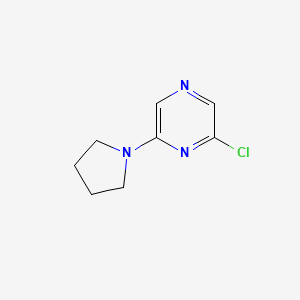
![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)